benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone
Description
Benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone (CAS: CB31880406, molecular formula: C₁₆H₁₂BrN₃S, molecular weight: 358.26 g/mol) is a hydrazone derivative featuring a thiazole ring substituted with a 4-bromophenyl group at the 4-position and a benzaldehyde hydrazone moiety at the 2-position .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-4-(4-bromophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3S/c17-14-8-6-13(7-9-14)15-11-21-16(19-15)20-18-10-12-4-2-1-3-5-12/h1-11H,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFANHGMQAAJDMD-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and enzyme inhibition activities.
Chemical Structure and Synthesis
The compound is synthesized through the condensation of 4-bromobenzaldehyde with thiazole-derived hydrazones. The general synthetic pathway involves the reaction of thiazole derivatives with hydrazine followed by condensation with substituted benzaldehydes. This method yields a variety of hydrazone derivatives that can be screened for biological activity.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of benzaldehyde hydrazones, particularly those containing thiazole moieties. For instance:
- Antibacterial Studies : Compounds derived from this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A study showed that the compound exhibited significant growth inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
- Fungal Activity : The same compound was found to be particularly effective against Candida albicans, with the 4-bromophenyl derivative showing the most potent antifungal activity among tested variants .
Antioxidant Activity
The antioxidant capacity of benzaldehyde hydrazones has also been evaluated. The 2,2-diphenyl-1-picrylhydrazide (DPPH) assay was employed to assess their free radical scavenging abilities:
- DPPH Assay Results : Compounds containing electron-withdrawing groups displayed enhanced antioxidant properties. The presence of bromine in the para position on the phenyl ring significantly improved the free radical scavenging ability .
Enzyme Inhibition
Recent investigations have focused on the inhibitory effects of benzaldehyde hydrazones on cholinesterase enzymes, which are crucial in neurodegenerative diseases:
- Cholinesterase Inhibition : Studies revealed that certain derivatives exhibited dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 19.1 µM to 881.1 µM for BuChE and 46.8 µM to 137.7 µM for AChE . Notably, compounds with para-substituted bromine showed stronger inhibitory effects.
Structure-Activity Relationship (SAR)
The biological activity of benzaldehyde hydrazones is closely related to their structural features:
- Substituent Effects : The presence of electron-withdrawing groups such as bromine or trifluoromethyl enhances both antimicrobial and enzyme inhibitory activities. Conversely, substituents like methyl groups tend to decrease efficacy .
Summary of Biological Activities
Case Studies
- Antimicrobial Testing : A series of hydrazone derivatives were synthesized and tested for antimicrobial activity, revealing that variations in substitution patterns significantly influenced their efficacy against various microbial strains .
- Enzyme Inhibition Analysis : Detailed kinetic studies on selected hydrazones demonstrated their potential as dual cholinesterase inhibitors, suggesting a promising avenue for therapeutic applications in neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activity
Benzaldehyde hydrazones, including the specific compound , have been investigated for their biological activities. Studies indicate that hydrazones can exhibit significant antibacterial, antifungal, and antitumor properties. For instance, derivatives of thiazole compounds have shown potent activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values indicating effective cytotoxicity .
Mechanism of Action
The mechanism by which benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone exerts its effects may involve interactions with biological targets such as enzymes or DNA. The hydrazone group can form stable complexes with metal ions, potentially inhibiting metalloenzyme activity. Additionally, the compound may interact with cellular components leading to cytotoxic effects .
Organic Synthesis
Intermediate in Chemical Reactions
This compound serves as an important intermediate in the synthesis of various organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its reactivity and ability to undergo further transformations. The synthesis typically involves the reaction of benzaldehyde with 4-(4-bromophenyl)-1,3-thiazol-2-ylhydrazine in organic solvents under reflux conditions .
Material Science
Development of New Materials
Research has indicated potential applications of this compound in the development of materials with specific properties such as conductivity or fluorescence. The unique structural features of thiazole derivatives make them suitable candidates for creating advanced materials in electronics and photonics .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 13.66 |
| This compound | MDA-MB-231 | 17.10 |
| Benzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone | MCF-7 | 31.22 |
| Benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone | MDA-MB-231 | 36.84 |
Table 2: Synthetic Routes
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Benzaldehyde + 4-(4-bromophenyl)-1,3-thiazol-2-ylhydrazine | Reflux in ethanol/methanol | This compound |
| 2 | Product from Step 1 + Metal ions | Varies | Metal complex formation |
Case Study 1: Anticancer Properties
A study conducted on various thiazole derivatives demonstrated that this compound exhibited significant anticancer activity against breast cancer cell lines. The substitution patterns on the thiazole ring were shown to affect the potency of the compound significantly.
Case Study 2: Synthesis and Characterization
Research focusing on the synthetic pathways for thiazole derivatives highlighted the efficiency of using benzaldehyde as a starting material for generating complex hydrazones. The characterization techniques employed included NMR spectroscopy and mass spectrometry to confirm the structure and purity of synthesized compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Selected Hydrazones
*Calculated based on molecular formulas.
Key Observations:
For example, 4ImBzT shows selective activity against Cladosporium cladosporioides, suggesting that bromophenyl substitution might modulate similar activity .
Physicochemical and Spectral Properties
Table 2: Spectral Data Comparison (Selected Peaks)
The target compound’s spectral data align with typical hydrazone features, though the bromophenyl group may downfield-shift aromatic protons in ¹H NMR compared to non-halogenated analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone?
- The compound is typically synthesized via condensation reactions. A general approach involves refluxing 4-(4-bromophenyl)-1,3-thiazol-2-amine with benzaldehyde derivatives in ethanol or DMF under acidic catalysis (e.g., glacial acetic acid). For example, hydrazone formation is achieved by reacting hydrazine derivatives with carbonyl groups under controlled pH and temperature . Structural validation is performed using IR (to confirm C=N and N–H stretches) and NMR spectroscopy (to identify aromatic protons and coupling patterns) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- IR spectroscopy identifies functional groups (e.g., C=N at ~1600 cm⁻¹, N–H at ~3300 cm⁻¹).
- ¹H/¹³C NMR resolves aromatic proton environments and confirms substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm).
- X-ray crystallography (using SHELXL/SHELXS) determines absolute configuration and intermolecular interactions. For example, torsion angles and dihedral planes between thiazole and hydrazone moieties are critical for understanding conformational flexibility .
- Elemental analysis verifies purity (C, H, N content within ±0.4% of theoretical values) .
Q. How is the compound’s purity assessed during synthesis?
- HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) is used for quantification.
- Melting point consistency (e.g., sharp melting within 1–2°C range) and TLC (Rf comparison against standards) provide preliminary purity checks .
Advanced Research Questions
Q. How are crystallographic challenges, such as non-merohedral twinning, resolved in structural studies?
- Non-merohedral twinning, observed in ~47% of cases for this compound, is addressed using PLATON’s TwinRotMat routine to deconvolute overlapping diffraction domains. Refinement in SHELXL with the TWIN/BASF commands accounts for twin fractions, while Flack parameter analysis (e.g., 0.001(7)) confirms absolute structure . Residual electron density maps (Δρ < 0.5 eÅ⁻³) ensure model accuracy .
Q. What computational and experimental strategies elucidate structure-activity relationships (SAR) for biological activity?
- Molecular docking (e.g., AutoDock Vina) compares binding poses of derivatives (e.g., 9c vs. 9g) with target proteins (e.g., enzymes or receptors). For instance, π-π stacking between the bromophenyl group and hydrophobic pockets enhances inhibitory activity .
- Cytotoxicity assays (e.g., SRB method) quantify IC₅₀ values, correlating substituent effects (e.g., electron-withdrawing Br vs. electron-donating OMe) with potency. Dose-response curves are analyzed using nonlinear regression (GraphPad Prism) .
Q. How are conflicting crystallographic and spectroscopic data reconciled?
- Discrepancies between NMR-derived conformers and X-ray structures (e.g., envelope vs. planar pyrazole rings) are resolved via DFT calculations (B3LYP/6-311G** level). Boltzmann-weighted populations of conformers explain dynamic behavior in solution vs. solid state .
Methodological Tables
Table 1: Key Crystallographic Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Z | 4 | |
| Rint | 0.029 | |
| Flack parameter | 0.001(7) | |
| C–H···N interactions | 2.85–3.10 Å | |
| π-π stacking distance | 3.571 Å (thiazole-triazole) |
Table 2: Biological Activity Metrics (SRB Assay)
| Derivative | IC₅₀ (μM) | Target Cell Line | Reference |
|---|---|---|---|
| 9c | 12.3 | MCF-7 | |
| 9g | 8.7 | HeLa |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
